REACTION_CXSMILES
|
[I:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](NC)=[O:7])=[CH:4][C:3]=1[O:12][CH3:13].CN(C)C=O.IC1C=CC(C(O)=O)=CC=1OC.S(Cl)([Cl:34])(=O)=O>>[I:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([Cl:34])=[O:7])=[CH:4][C:3]=1[O:12][CH3:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC1=C(C=C(C(=O)NC)C=C1)OC
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C=C(C(=O)O)C=C1)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The excess sulfuryl dichloride was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C=C(C(=O)Cl)C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |